(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16067129
Molecular Formula: C30H27N3O2S2
Molecular Weight: 525.7 g/mol
* For research use only. Not for human or veterinary use.
![(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one -](/images/structure/VC16067129.png)
Specification
Molecular Formula | C30H27N3O2S2 |
---|---|
Molecular Weight | 525.7 g/mol |
IUPAC Name | (5Z)-3-benzyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C30H27N3O2S2/c1-21(2)20-35-26-15-13-23(14-16-26)28-24(19-33(31-28)25-11-7-4-8-12-25)17-27-29(34)32(30(36)37-27)18-22-9-5-3-6-10-22/h3-17,19,21H,18,20H2,1-2H3/b27-17- |
Standard InChI Key | HFJKZACRXPUQEU-PKAZHMFMSA-N |
Isomeric SMILES | CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of a 2-thioxo-1,3-thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. At position 3, a benzyl group () is attached, while position 5 is functionalized with a pyrazole-derived substituent . The pyrazole moiety incorporates a 4-isobutoxyphenyl group at position 3 and a phenyl group at position 1, creating a sterically crowded environment. The (5Z) designation indicates the Z-configuration of the exocyclic double bond between the thiazolidinone and pyrazole units, which influences molecular geometry and biological activity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 562.7 g/mol |
Configuration | (5Z) |
Key Functional Groups | Thioxo, benzyl, isobutoxy |
LogP (Predicted) | 4.2 ± 0.3 |
The isobutoxy group () enhances lipophilicity, potentially improving membrane permeability. Crystallographic studies of analogous thiazolidinones reveal planar arrangements of the pyrazole and thiazolidinone rings, with dihedral angles averaging 71–84° . These structural features facilitate π-π stacking and hydrogen-bonding interactions with biological targets .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves three primary stages:
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Pyrazole Ring Formation: Condensation of 4-isobutoxyphenylhydrazine with 1-phenyl-1,3-diketone under acidic conditions yields the 1-phenyl-3-(4-isobutoxyphenyl)-1H-pyrazole-4-carbaldehyde intermediate .
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Knoevenagel Condensation: Reaction of the pyrazole aldehyde with 3-benzyl-2-thioxothiazolidin-4-one in ethanol under reflux forms the exocyclic double bond, establishing the (5Z) configuration .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65–72% yield .
Table 2: Synthetic Conditions and Reagents
Step | Reagents/Conditions | Key Intermediate |
---|---|---|
1 | HCl (cat.), ethanol, reflux, 12 hr | Pyrazole-4-carbaldehyde |
2 | Knoevenagel conditions, 80°C, 6 hr | (5Z)-Thiazolidinone derivative |
3 | Column chromatography (EtOAc/Hexane) | Purified product (≥95% purity) |
Spectroscopic characterization includes NMR (δ 7.2–8.1 ppm for aromatic protons), IR (ν 1680 cm for C=O), and mass spectrometry ([M+H] at m/z 563.7) .
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates selective cytotoxicity against HT-29 colon cancer cells (IC = 1.7 μM), with mechanistic studies implicating apoptosis induction via caspase-3 activation . Comparative studies show that the isobutoxy group enhances potency by 3-fold over methoxy analogues, likely due to improved target binding.
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), activity correlates with the thioxo group’s ability to disrupt microbial membrane integrity .
Structure-Activity Relationship (SAR) Analysis
Table 3: Impact of Substituents on Biological Activity
Substituent | Position | Effect on Activity |
---|---|---|
Isobutoxy | Pyrazole | ↑ Lipophilicity, ↑ anticancer |
Benzyl | Thiazole | Stabilizes π-π stacking |
Thioxo | C2 | Enhances H-bonding with targets |
Z-Configuration | C5 | Optimizes steric fit in active site |
Key SAR insights include:
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Isobutoxy vs. Methoxy: Replacement of methoxy with isobutoxy at the pyrazole’s 4-position increases anticancer potency by 3-fold, likely due to enhanced hydrophobic interactions.
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Z-Configuration Necessity: The Z-isomer shows 10-fold higher activity than the E-isomer in enzyme inhibition assays, attributed to optimal alignment with the VHR phosphatase active site .
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Thioxo Group: Removal of the thioxo moiety reduces antimicrobial activity by 90%, underscoring its role in disrupting microbial membranes .
Pharmacological Applications and Future Directions
Challenges and Opportunities
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